molecular formula C7H3BrINS B6163914 2-bromo-4-iodo-1,3-benzothiazole CAS No. 2709780-22-1

2-bromo-4-iodo-1,3-benzothiazole

Cat. No.: B6163914
CAS No.: 2709780-22-1
M. Wt: 340
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Description

2-Bromo-4-iodo-1,3-benzothiazole is a high-value, halogenated heterocyclic compound supplied for research and development purposes. Its molecular formula is C7H3BrINS, and it features both bromine and iodine substituents on the privileged benzothiazole scaffold . The benzothiazole core is a foundational structure in medicinal chemistry and materials science, known for its diverse biological activities and presence in fluorescent probes and optoelectronic materials . The presence of two different halogens (bromine and iodine) on the benzothiazole ring makes this compound a particularly versatile and reactive synthetic intermediate . The iodine substituent, being an excellent leaving group, is highly reactive in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the introduction of aryl, alkylyl, or other groups at the 4-position. The bromine at the 2-position can be subsequently or selectively functionalized through further nucleophilic substitution or coupling, providing researchers with a powerful, tunable building block for constructing complex molecular architectures . This compound is instrumental in the synthesis of libraries of novel compounds for drug discovery programs targeting a range of diseases, as well as for the development of advanced materials . This product is intended for research applications in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

2709780-22-1

Molecular Formula

C7H3BrINS

Molecular Weight

340

Purity

95

Origin of Product

United States

Foundational & Exploratory

2-Bromo-4-iodo-1,3-benzothiazole: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and reactivity of 2-bromo-4-iodo-1,3-benzothiazole.

Chemical Identity & Physical Properties

This compound is a di-halogenated heterocyclic scaffold used primarily as a regioselective building block in the synthesis of complex pharmaceutical agents and organic semiconductors.[1] Its structural asymmetry—featuring a labile C–I bond on the carbocyclic ring and an activated C–Br bond on the heterocyclic ring—enables sequential, orthogonal cross-coupling reactions.

PropertyData
CAS Number 2709780-22-1
IUPAC Name This compound
Molecular Formula C₇H₃BrINS
Molecular Weight 339.98 g/mol
Monoisotopic Mass 338.82 Da
SMILES Ic1cccc2nc(Br)sc12
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; sparingly soluble in water.[2]

Synthesis & Production

Direct synthesis of this compound is typically achieved through a Sandmeyer-type transformation of the corresponding amine precursor. While direct halogenation of benzothiazole often yields mixtures (favoring the C6 position), the use of 2-amino-4-iodobenzothiazole ensures the correct regiochemistry.

Core Synthetic Pathway

The most reliable route involves the diazotization of 2-amino-4-iodobenzothiazole followed by bromination.

SynthesisPath Precursor 2-Amino-4-iodobenzothiazole (CAS: 1039326-79-8) Intermediate Diazonium Species [Ar-N₂⁺] Precursor->Intermediate t-BuONO, MeCN (Diazotization) Product This compound (CAS: 2709780-22-1) Intermediate->Product CuBr₂, 60°C (Sandmeyer)

Figure 1: Synthetic route from the amino-precursor via radical-nucleophilic substitution.

Experimental Protocol: Sandmeyer Bromination

Note: This protocol is adapted from standard methodologies for 2-halobenzothiazoles.

  • Reagents: 2-Amino-4-iodobenzothiazole (1.0 equiv), Copper(II) bromide (CuBr₂, 1.5 equiv), tert-Butyl nitrite (t-BuONO, 1.5 equiv), Acetonitrile (MeCN, anhydrous).

  • Procedure:

    • Dissolve CuBr₂ in anhydrous MeCN under an inert atmosphere (N₂ or Ar).

    • Add tert-butyl nitrite dropwise at 0°C.

    • Add 2-amino-4-iodobenzothiazole portion-wise to the dark reaction mixture.

    • Allow the mixture to warm to room temperature, then heat to 60°C for 2–4 hours until gas evolution ceases.

    • Quench: Pour into saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3x).

    • Purification: Silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes).

Reactivity & Applications

The utility of this compound lies in the differential reactivity of its two halogen substituents. This allows for "programmed" synthesis where one position is functionalized while preserving the other.

Selectivity Profile
  • C4-Iodine (Carbocyclic): Most reactive towards Palladium-catalyzed oxidative addition (Suzuki, Sonogashira, Stille). The weaker C–I bond facilitates rapid insertion of Pd(0).

  • C2-Bromine (Heterocyclic): Less reactive towards Pd(0) than C4-I, but highly activated towards Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing nature of the adjacent C=N bond.

Functionalization Logic

Researchers can exploit these differences to build libraries:

  • Path A (Suzuki First): Selective coupling at C4 using stoichiometric boronic acid and mild Pd conditions.

  • Path B (SₙAr First): Displacement of C2-Br with amines or thiols (requires careful temperature control to avoid touching C4-I).

Reactivity Core This compound Suzuki Product A (C4-Coupled) Retains C2-Br Core->Suzuki Pd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃ (Site-Selective C4-I Coupling) SnAr Product B (C2-Substituted) Retains C4-I Core->SnAr R-NH₂, DIPEA, Heat (SₙAr at C2-Br)

Figure 2: Orthogonal reactivity map demonstrating site-selective functionalization.

Protocol: Site-Selective Suzuki Coupling at C4

To couple an aryl group at C4 while leaving the C2-bromide intact:

  • Setup: Charge a flask with this compound (1.0 equiv), Arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (3-5 mol%).

  • Solvent: Degassed Toluene/Ethanol (4:1) or 1,4-Dioxane.[3]

  • Base: Aqueous Na₂CO₃ (2.0 equiv, 2M).

  • Conditions: Heat at 80°C for 4–6 hours. Note: Avoid higher temperatures (>100°C) or excess boronic acid to prevent bis-coupling.

  • Workup: Standard extraction and silica purification. The C2-Br remains available for subsequent diversification.[4]

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin.[5] Potential skin sensitizer.[5]

  • Storage: Keep cold (2–8°C), dry, and under inert gas. Light sensitive (iodides degrade over time).

  • Signal Word: Warning (GHS07).

  • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).

References

  • Royal Society of Chemistry. (2016).[6] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

  • PubChem. (2025).[1][5] this compound (Compound). National Library of Medicine. Retrieved from [Link]

  • Accela ChemBio. (2023).[7] Product Information: 2-Amino-4-iodobenzothiazole (CAS 1039326-79-8).[7] Retrieved from [Link]

Sources

The Orthogonal Reactivity of 2-Bromo-4-iodo-1,3-benzothiazole: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile and synthetic utility of 2-bromo-4-iodo-1,3-benzothiazole , a scaffold offering unique orthogonal reactivity for modular drug discovery.

Executive Summary

In the landscape of heterobifunctional scaffolds, This compound stands out as a "privileged" intermediate. Its utility stems from the distinct electronic and steric environments of its two halogen substituents. The C4-iodide (carbocyclic) and C2-bromide (heterocyclic) bonds possess sufficiently different activation energies to allow for orthogonal functionalization .

This guide provides a roadmap for exploiting this selectivity. By leveraging the kinetic superiority of the C–I bond in metal-catalyzed cross-couplings and the electronic activation of the C–Br bond in nucleophilic aromatic substitutions (


), researchers can program the sequential assembly of complex trisubstituted benzothiazoles with high fidelity.

Structural Analysis & Electronic Profile

To master the reactivity of this molecule, one must understand the competing forces at play: Bond Dissociation Energy (BDE) versus Electronic Activation .

  • Position C2 (Heterocyclic Bromide): Located between the sulfur and nitrogen atoms. The adjacent

    
     nitrogen (C=N) exerts a strong electron-withdrawing effect, rendering this position highly electrophilic. It behaves similarly to an acid chloride, susceptible to nucleophilic attack.
    
  • Position C4 (Carbocyclic Iodide): Located on the benzene ring, adjacent to the bridgehead. While electronically less activated than C2, the Carbon-Iodine bond is significantly weaker (approx. 53 kcal/mol) than the Carbon-Bromine bond (approx. 68 kcal/mol).

Reactivity Vectors Diagram

The following diagram visualizes the divergent reactivity channels available to the chemist.

ReactivityMap Core This compound C4_Path C4-Iodide Reactivity (Kinetic Control) Core->C4_Path Weak C-I Bond C2_Path C2-Bromide Reactivity (Electronic Control) Core->C2_Path Activated C=N Suzuki Pd-Catalyzed Coupling (Suzuki, Sonogashira) Selectivity: >95% C4_Path->Suzuki Exchange Li/Mg-Halogen Exchange (Low Temp) Selectivity: High C4_Path->Exchange SnAr Nucleophilic Substitution (SnAr) (Amines, Thiols, Alkoxides) Selectivity: Exclusive C2_Path->SnAr LateStage Late-Stage Pd Coupling (Requires forcing conditions) C2_Path->LateStage

Caption: Orthogonal reactivity map showing the divergence between C4 (metal-catalyzed) and C2 (nucleophilic) pathways.

Chemo- and Regioselectivity Profile

Scenario A: Palladium-Catalyzed Cross-Coupling

Dominant Site: C4-Iodine Mechanism: Oxidative Addition (


)
In Pd(0)/Pd(II) catalytic cycles, the rate-limiting step is often the oxidative addition of the aryl halide to the palladium center. The C–I bond undergoes oxidative addition significantly faster than the C–Br bond.
  • Outcome: Under standard Suzuki-Miyaura or Sonogashira conditions (RT to 60°C), the C4-aryl or C4-alkynyl product is formed with >90% regioselectivity.

  • Caveat: Ligand choice matters. Bulky, electron-rich phosphines (e.g.,

    
    ) enhance the rate of oxidative addition for both halides, potentially eroding selectivity. Standard ligands like 
    
    
    
    or dppf are recommended for maximizing discrimination.
Scenario B: Nucleophilic Aromatic Substitution ( )

Dominant Site: C2-Bromine Mechanism: Addition-Elimination (Meisenheimer Complex) The C2 position is activated by the inductive effect of the sulfur and the resonance effect of the imine nitrogen. The C4 position, being on the fused benzene ring, is effectively inert to


 unless harsh forcing conditions are applied.
  • Outcome: Treatment with primary/secondary amines, thiols, or alkoxides displaces the C2-bromide exclusively.

  • Strategic Note: This reaction can be performed before or after C4 functionalization, offering flexibility in synthetic planning.

Scenario C: Metal-Halogen Exchange

Dominant Site: C4-Iodine Reagent: i-PrMgCl (Turbo Grignard) or n-BuLi Iodine-Magnesium or Iodine-Lithium exchange is extremely fast and driven by the stability of the resulting anion and the weakness of the C-I bond.

  • Risk: The C2-bromide is also prone to exchange, particularly with n-BuLi.

  • Solution: Use isopropylmagnesium chloride (i-PrMgCl) at -20°C to -40°C. This reagent is selective for Iodine over Bromine, allowing the generation of the C4-magnesium species which can then be quenched with aldehydes or electrophiles.

Strategic Workflows & Experimental Protocols

Workflow Diagram: Sequential Functionalization

The following flowchart illustrates the two primary routes to trisubstituted benzothiazoles.

Workflow cluster_Route1 Route 1: C4 First (Recommended for Carbon Frameworks) cluster_Route2 Route 2: C2 First (Recommended for Labile Nucleophiles) Start Starting Material: This compound Step1A Step 1: Suzuki Coupling (Boronic Acid, Pd(PPh3)4, Na2CO3) Targets C4-I Start->Step1A Step1B Step 1: SnAr Displacement (Amine, THF, Heat) Targets C2-Br Start->Step1B Inter1A Intermediate: 2-Bromo-4-arylbenzothiazole Step1A->Inter1A Step2A Step 2: SnAr Displacement (Amine, DIPEA, DMSO) Targets C2-Br Inter1A->Step2A FinalA Product A: 2-Amino-4-arylbenzothiazole Step2A->FinalA Inter1B Intermediate: 2-Amino-4-iodobenzothiazole Step1B->Inter1B Step2B Step 2: Suzuki Coupling (Boronic Acid, Pd(dppf)Cl2) Targets C4-I Inter1B->Step2B FinalB Product B: 2-Amino-4-arylbenzothiazole Step2B->FinalB

Caption: Dual pathways for sequential functionalization. Route 1 is generally preferred to avoid catalyst poisoning by free amines.

Protocol 1: Regioselective Suzuki Coupling at C4

Objective: Install an aryl group at C4 while leaving C2-Br intact.

  • Setup: In a Schlenk flask, charge this compound (1.0 equiv), Arylboronic acid (1.1 equiv), and

    
     (3-5 mol%).
    
  • Solvent: Add degassed 1,4-dioxane/water (4:1 ratio).

  • Base: Add

    
     (2.0 equiv).
    
  • Reaction: Heat to 60°C (Do not exceed 80°C to prevent C2 activation) for 4-12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with brine. The product (2-bromo-4-arylbenzothiazole) is usually stable on silica gel.

Protocol 2: Nucleophilic Substitution ( ) at C2

Objective: Displace C2-Br with a secondary amine.

  • Setup: Dissolve the benzothiazole substrate (either the parent or the C4-substituted intermediate) in anhydrous DMSO or DMF (0.2 M).

  • Reagents: Add the amine (1.2 - 1.5 equiv) and DIPEA (2.0 equiv).

  • Reaction:

    • Aliphatic amines: Stir at RT for 2-4 hours.

    • Anilines: Heat to 80-100°C for 6-12 hours.

  • Workup: Pour into water to precipitate the product. Filtration is often sufficient for isolation.

Protocol 3: Synthesis of the Core Scaffold

If the starting material is not commercially sourced, it is best prepared via the Sandmeyer reaction from 2-amino-4-iodobenzothiazole .

  • Diazotization: Suspend 2-amino-4-iodobenzothiazole in acetonitrile. Add

    
     (1.5 equiv).
    
  • Transformation: Dropwise add t-butyl nitrite (1.5 equiv) at 0°C.

  • Completion: Allow to warm to RT. The amino group is converted to the bromide, leaving the C4-iodide intact.

Quantitative Reactivity Data

Reaction TypePositionReactivity RankConditionsSelectivity Ratio
Pd-Oxidative Addition C4-I High Pd(0), RT-60°C> 20:1 (vs C2)
Pd-Oxidative Addition C2-BrModeratePd(0), >80°C--

(Nucleophiles)
C2-Br High Amine, RT-80°CExclusive

(Nucleophiles)
C4-IInert----
Li-Halogen Exchange C4-I Very High i-PrMgCl, -40°CHigh

Case Study: Kinase Inhibitor Design

Objective: Synthesize a dual-action inhibitor requiring a hydrogen-bonding motif at C2 (hinge binder) and a hydrophobic aromatic tail at C4 (gatekeeper pocket).

Strategy:

  • Starting Material: this compound.

  • Step 1 (C4): Sonogashira coupling with ethynyl-trimethylsilane (TMS-acetylene) at C4.

    • Why? The C4-I couples cleanly. The bulky TMS group prevents interference at C2.

  • Step 2 (C2):

    
     with 4-(2-aminoethyl)morpholine.
    
    • Why? Installs the solubilizing hinge-binding element.

  • Step 3 (Deprotection/Click): Removal of TMS and "click" chemistry on the C4 alkyne to build the hydrophobic tail.

This route avoids the use of protecting groups on the amine and maximizes convergent assembly.

References

  • Synthesis of 2,4-disubstituted benzothiazoles: Sadek, O., et al.[1] "A modular access to 2,4 disubstituted benzothiazoles has been achieved though the intermediacy of 4-bromo-2-iodobenzothiazole."[1] ResearchGate, 2024.

  • General Reactivity of 2-Halobenzothiazoles: "A Comparative Guide to the Cross-Coupling Reactivity of 2-Halobenzothiazoles." BenchChem, 2025.

  • Pd-Catalyzed Site Selectivity: Almond-Thynne, J., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2016.

  • Nucleophilic Substitution Protocols: "Experimental protocol for nucleophilic substitution on 2-Chloro-4-bromobenzothiazole." BenchChem, 2025.

  • Lithium-Halogen Exchange Mechanisms: Bailey, W. F., & Patricia, J. J.[2] "The Mechanism of Lithium-Halogen Exchange." Journal of Organometallic Chemistry, 1988.[2][3]

Sources

Technical Deep Dive: The 4-Iodobenzothiazole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth review of the 4-iodobenzothiazole scaffold, a privileged but underutilized structural motif in medicinal chemistry. Unlike the ubiquitous 2- and 6-substituted benzothiazoles (e.g., Riluzole), the 4-iodo variant offers a unique geometric vector for drug design and a strategic "handle" for orthogonal functionalization.

Executive Summary: The Strategic Value of the 4-Position

In the landscape of bicyclic heterocycles, the benzothiazole core is a workhorse. However, the vast majority of medicinal chemistry efforts focus on the 2-position (electronic "sweet spot" for nucleophilic attack) or the 6-position (linear extension, similar to the 5-position of indole).

The 4-iodobenzothiazole scaffold represents a high-value "linchpin" for three reasons:

  • Orthogonal Vector: Substituents at the 4-position project into a distinct spatial region (often the "solvent front" or a hydrophobic pocket like P2 in BCL-XL) compared to the linear 6-position.

  • Steric Gating: The proximity to the bridgehead nitrogen (N3) creates a unique steric environment that can enhance selectivity against homologous protein targets.

  • Chemical Orthogonality: The C4–Iodine bond is electronically distinct from C2–Halogen bonds, allowing for regioselective cross-coupling cascades without protecting groups.

Synthetic Access: Constructing the Core

Accessing the 4-iodobenzothiazole core is non-trivial due to the directing effects of the fused benzene ring. Direct electrophilic halogenation of benzothiazole typically favors the 6-position (para to the nitrogen). Therefore, de novo synthesis from substituted anilines or functional group interconversion is required.

Route A: The "Blocked Ortho" Cyclization (Primary Route)

To force the thiazole ring closure to yield a 4-substituted product, one must utilize an aniline precursor where the substituent is ortho to the amine.

  • Precursor: 2-Iodoaniline (or 2-Bromoaniline for the 4-bromo analog).

  • Mechanism: Conversion to the thiourea followed by oxidative cyclization (Hugerschhoff reaction).

  • Regiochemistry: The sulfur attacks the available unsubstituted ortho position (C6 of the aniline), placing the original iodine at the C4 position of the final benzothiazole.

Route B: The Sandmeyer Approach (Functional Group Interchange)

This route is preferred for generating 4-iodobenzothiazoles from commercially available 2-amino-4-nitrobenzothiazole derivatives after reduction.

  • Reduction: 2-amino-4-nitrobenzothiazole

    
     2,4-diaminobenzothiazole.
    
  • Selective Diazotization: The 4-amino group is less basic/nucleophilic than the 2-amino group, but under specific conditions (or by protecting the 2-amino), the 4-amino can be converted to the diazonium salt.

  • Iodination: Treatment with KI.[1]

Experimental Protocol: Synthesis of 2-Amino-4-iodobenzothiazole

This protocol validates the "Blocked Ortho" strategy.

Reagents: 2-Iodoaniline, Ammonium thiocyanate (


), Bromine (

), Glacial Acetic Acid.
  • Thiourea Formation: Dissolve 2-iodoaniline (10 mmol) in glacial acetic acid (20 mL). Add

    
     (20 mmol). Stir at room temperature for 30 min.
    
  • Oxidative Cyclization: Cool the solution to 10°C. Add

    
     (10 mmol) in acetic acid dropwise over 20 minutes. The solution will darken and then form a precipitate.
    
  • Workup: Stir for 2 hours at RT. Pour into crushed ice/water (100 mL). Neutralize with

    
     to pH 8.
    
  • Purification: Filter the solid. Recrystallize from ethanol to yield 2-amino-4-iodobenzothiazole .

  • Deamination (Optional for Parent Scaffold): To get 4-iodobenzothiazole , perform a reductive deamination (diazotization followed by

    
    ).
    

Functionalization Strategies: The "Reactivity Ladder"

The power of 4-iodobenzothiazole lies in its reactivity profile. In a scaffold containing a 2-chloro and a 4-iodo group, the 4-iodo is significantly more reactive toward Palladium(0) oxidative addition.

Comparative Reactivity Table
PositionSubstituentBond EnergyPrimary ReactivityPreferred Catalyst System
C4 Iodine Weakest Fast Pd Oxidative Addition Pd(PPh3)4 / Na2CO3 (Mild)
C6BromineModerateModerate Pd Oxidative AdditionPd(dppf)Cl2 / Heat
C2ChlorineStrongNucleophilic Displacement (

)
Heat / Strong Nucleophile
Workflow: Regioselective Library Generation

This workflow demonstrates how to use the 4-iodo scaffold to build a library of kinase inhibitors.

G Figure 1: Orthogonal Functionalization Workflow of the 4-Iodo Scaffold Start 2-Chloro-4-iodobenzothiazole (Scaffold) Step1 Step 1: Suzuki Coupling (Site-Selective C4) Start->Step1 Ar-B(OH)2, Pd(0) RT, 1h Inter Intermediate: 2-Chloro-4-aryl-benzothiazole Step1->Inter C4-I reacts first Step2 Step 2: SNAr Displacement (C2 Functionalization) Inter->Step2 Amine (HNR2) 100°C Final Final Drug Candidate (Dual Functionalized) Step2->Final C2-Cl displaced

Medicinal Chemistry Case Studies

Case Study 1: BCL-XL Inhibitors (Targeting the P2 Pocket)

Research into BCL-XL inhibitors highlighted the importance of the benzothiazole 4-position.

  • Challenge: The hydrophobic groove of BCL-XL requires a ligand that can "curve" to fit the P2 pocket while projecting an acidic moiety towards Arg139.

  • Solution: A 4-substituted benzothiazole (derived from the 4-bromo/iodo precursor) provided the necessary curvature. The 4-position substituent acts as a hydrophobic anchor, while the 2-position extends into the P4 pocket.

  • Outcome: Compounds with this geometry showed nanomolar affinity (

    
     nM) and improved selectivity over BCL-2 compared to linear analogs.
    
Case Study 2: DNA Gyrase B Inhibitors

While many Gyrase B inhibitors utilize the 6-position, the 4-position has been explored to induce a "kink" in the molecule, allowing it to navigate the ATP-binding pocket's solvent interface.

  • Mechanism: The benzothiazole nitrogen (N3) hydrogen bonds with Asp73 (in E. coli numbering). A substituent at C4 (introduced via Suzuki coupling of 4-iodobenzothiazole) can sterically clash with the protein backbone if too large, but small hydrophobic groups (Ethyl, Cyclopropyl) at C4 improve potency by displacing conserved water molecules.

Troubleshooting & Optimization

Working with 4-iodobenzothiazole requires specific handling to prevent deiodination or scrambling.

Common Pitfalls
  • Reductive Deiodination: During Pd-catalyzed couplings, if the reaction is too slow or the hydride source is present (e.g., from alcohol solvents), the iodine can be replaced by hydrogen.

    • Fix: Use Dioxane/Water or Toluene instead of Ethanol. Use slight excess of boronic acid.

  • C2 vs C4 Selectivity: If using a 2,4-diiodo scaffold, selectivity drops.

    • Fix: Use 2-chloro-4-iodobenzothiazole . The Chloride is inert to standard Suzuki conditions (RT), while the Iodide reacts instantly.

Stability Protocol
  • Store 4-iodobenzothiazole derivatives protected from light (amber vials) and under inert atmosphere (Argon). The C-I bond is photosensitive and can homolyze to form radicals, leading to degradation.

References

  • Synthesis of 2-substituted benzothiazoles via Iodine-promoted condensation. Source: Organic Chemistry Portal. URL:[Link]

  • Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors. Source: PubMed (J Med Chem).[2] URL:[Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives. Source: PubMed Central. URL:[Link]

  • Structure-guided design of a selective BCL-XL inhibitor. Source: Nature Chemical Biology (via ResearchGate). URL:[Link]

  • Suzuki Coupling Reaction Mechanism and Protocols. Source: Organic Chemistry Portal. URL:[Link]

  • Synthesis and biological activity of benzothiazole derivatives (Review). Source: Journal of Chemical Reviews.[3] URL:[Link]

Sources

Methodological & Application

Nucleophilic aromatic substitution (SNArS_NArSN​Ar) conditions for 2-bromo-4-iodo-1,3-benzothiazole

Application Note: High-Fidelity Nucleophilic Aromatic Substitution ( ) of 2-Bromo-4-iodo-1,3-benzothiazole

Executive Summary: The Orthogonal Reactivity Paradigm

The this compound scaffold represents a "privileged" dual-electrophile system in medicinal chemistry. Its value lies in the orthogonal reactivity of its two halogen substituents.

  • C2-Bromine: Highly activated for Nucleophilic Aromatic Substitution (

    
    )  due to the electron-withdrawing nature of the adjacent imine (
    
    
    ) bond.[1]
  • C4-Iodine: Sterically crowded and electronically deactivated for

    
    , but highly reactive for Palladium-catalyzed Cross-Coupling  (Suzuki-Miyaura, Sonogashira) due to the weak 
    
    
    bond.

This guide provides validated protocols to selectively functionalize the C2 position via

Mechanistic Analysis & Reactivity Map

Why C2 Dominates

In 1,3-benzothiazoles, the C2 position is electrophilic because the adjacent nitrogen atom can accommodate the negative charge developed in the transition state (Meisenheimer complex).

  • Activation: The

    
     bond pulls electron density from C2, making it susceptible to nucleophilic attack.
    
  • Leaving Group Ability: While Iodide (

    
    ) is generally a better leaving group than Bromide (
    
    
    ), the positional activation at C2 overrides the intrinsic leaving group ability. Therefore,
    
    
    occurs exclusively at C2-Br under standard conditions.
  • Preservation of C4-I: The C4 position is on the fused benzene ring. Without strong electron-withdrawing groups (like

    
    ) ortho/para to it, the benzene ring is too electron-rich to undergo 
    
    
    . Consequently, the C4-I bond remains intact unless a metal catalyst (Pd, Cu) is introduced.
Visualization of Reaction Pathways

ReactivityMapcluster_legendSelectivity LogicSubstrateThis compoundC2_ProductC2-Substituted Product(C4-I Intact)Substrate->C2_ProductBr- EliminationC4_ProductC4-Coupled Product(C2-Br Intact)Substrate->C4_ProductCross-CouplingNuNucleophiles(Amines, Thiols, Alkoxides)Nu->SubstrateAttack at C2 (SNAr)Fast & ExothermicPdPd-Catalyst(Suzuki, Sonogashira)Pd->SubstrateOxidative Addition at C4(Metal-Catalyzed)Note1C2 is electronically activated by N.Note2C4 is chemically inert to SNAr.

Caption: Figure 1. Chemoselective divergence. Nucleophiles target C2 (Green path) driven by electronics, while Metal catalysts target C4 (Red path) driven by bond weakness.

Experimental Protocols

Protocol A: C2-Selective Amination (Primary & Secondary Amines)

Objective: Displacement of C2-Br with an amine nucleophile while retaining C4-I.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) or

    
     (2.0 equiv)
    
  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone) [High polarity stabilizes the transition state]

Procedure:

  • Setup: In a clean reaction vial equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in DMSO (concentration 0.2 M – 0.5 M).

  • Addition: Add the base (2.0 equiv) followed by the amine (1.1 equiv).

    • Note: If the amine is a hydrochloride salt, increase base to 3.0 equiv.

  • Reaction: Heat the mixture to 60°C – 80°C for 2–4 hours.

    • Monitoring: Monitor by TLC or LC-MS.[2] Look for the disappearance of the starting material (M+) and appearance of the product (M - Br + Amine).

  • Workup (The "Crash-Out" Method):

    • Cool the reaction mixture to Room Temperature (RT).

    • Slowly pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring.

    • The product typically precipitates as a solid.

    • Filter the solid, wash with excess water (to remove DMSO/Base), and dry under vacuum.

  • Purification: If no precipitate forms (rare for this scaffold), extract with EtOAc, wash with brine (3x to remove DMSO), dry over

    
    , and concentrate. Flash chromatography (Hexane/EtOAc) may be required.
    
Protocol B: C2-Selective Etherification (Alkoxides/Phenoxides)

Objective: Introduction of oxygen nucleophiles.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Alcohol/Phenol (1.1 equiv)

  • Base: NaH (Sodium Hydride, 60% dispersion) (1.2 equiv) or

    
     (2.0 equiv)
    
  • Solvent: anhydrous THF or DMF.

Procedure:

  • Activation: In a dry flask under inert atmosphere (

    
    /Ar), suspend NaH (1.2 equiv) in dry THF at 0°C. Add the alcohol dropwise. Stir for 15–30 min to generate the alkoxide.
    
  • Coupling: Add the substrate (1.0 equiv) as a solution in THF dropwise to the alkoxide solution at 0°C.

  • Reaction: Allow to warm to RT. Stir for 1–3 hours.

    • Caution: Alkoxides are more aggressive than amines. Do not overheat (>60°C) to avoid potential side reactions at the iodine site (though rare without metal).

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc/Ether. Wash organic layer with water and brine.[2] Dry and concentrate.

Quantitative Data Summary

The following table summarizes expected outcomes based on nucleophile class for this specific scaffold.

Nucleophile ClassExample ReagentBaseSolventTemp (°C)Typical YieldSelectivity (C2:C4)
Primary Amine BenzylamineDIPEADMSO60-8085-95%>99:1
Secondary Amine Morpholine

DMF80-9080-90%>99:1
Aniline 4-Methoxy-anilineCs2CO3DMSO10070-85%>95:1
Thiol Thiophenol

DMFRT-4090-98%>99:1
Alkoxide Sodium Methoxide-THF0-RT75-85%>99:1

Troubleshooting & Critical Control Points

Hydrodeiodination (Loss of C4-I)
  • Symptom: LC-MS shows a mass corresponding to [Product - I + H].

  • Cause: Extreme temperatures (>120°C) or presence of radical initiators/trace metals in the base.

  • Solution: Keep reaction temperature below 100°C. Use high-purity bases. Degas solvents if using thiols (which can undergo radical processes).

Lack of Reactivity
  • Symptom: Starting material remains after 6 hours.

  • Cause: Nucleophile is too bulky or electronically deactivated (e.g., electron-deficient anilines).

  • Solution: Switch solvent to NMP (higher boiling point allowed) and increase temp to 100°C. Add a Lewis Acid catalyst (e.g.,

    
    , 10 mol%) to activate the benzothiazole nitrogen, making C2 more electrophilic.
    
Regioselectivity Workflow

WorkflowStartStart: 2-Br-4-I-BenzothiazoleCheckNuCheck Nucleophile TypeStart->CheckNuAmineAmine/ThiolCheckNu->AmineOxygenAlkoxide/PhenoxideCheckNu->OxygenCondAProtocol A:DIPEA/DMSO, 60-80°CAmine->CondACondBProtocol B:NaH/THF, 0°C to RTOxygen->CondBMonitorMonitor LC-MS(Check for de-iodination)CondA->MonitorCondB->MonitorSuccessIsolate C2-Product(C4-I Intact)Monitor->SuccessClean Conversion

Caption: Figure 2. Decision tree for protocol selection based on nucleophile type.

References

  • BenchChem Protocols. Experimental protocol for nucleophilic substitution on 2-Chloro-4-bromobenzothiazole. (Note: Analogous reactivity applied to 2-bromo-4-iodo system).

  • Sadek, O. et al. (2019). A modular access to 2,4 disubstituted benzothiazoles... ResearchGate.[3][4] (Demonstrates orthogonal reactivity of halogenated benzothiazoles).

  • Organic Chemistry Portal. Synthesis of 2-Substituted Benzothiazoles. (General conditions for benzothiazole functionalization).

  • MDPI Molecules. Regioselective Nucleophilic Aromatic Substitution... (Theoretical basis for C2 vs C4 selectivity in similar heterocycles).

Troubleshooting & Optimization

Technical Support Center: Selective C4-Arylation of 2-Bromo-4-iodo-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BZ-C4-SELECT-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Mission Statement & Core Logic

You are attempting to functionalize 2-bromo-4-iodo-1,3-benzothiazole . This substrate presents a classic chemoselectivity challenge: distinguishing between two halogen handles (Iodine at C4 and Bromine at C2) on an electron-deficient heterocycle.

The Selectivity Paradox:

  • C4-Iodine: The C-I bond is weaker (~53 kcal/mol) and undergoes Oxidative Addition (OA) significantly faster with Pd(0) than C-Br. This is your desired reaction site.

  • C2-Bromine: While the C-Br bond is stronger (~68 kcal/mol), the C2 position in benzothiazole is electronically activated (adjacent to N and S). It is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) by bases or "over-active" Pd catalysts.
    

The Solution: Success relies on Kinetic Control . You must select a catalyst system active enough to insert into C-I but "lazy" enough to ignore C-Br.

Catalyst Selection Matrix

Do not use a "one-size-fits-all" approach. Select your system based on the steric demand of your boronic acid partner.

Catalyst SystemLigand TypeReactivity ProfileRecommendation ScenarioRisk Factor
Pd(PPh₃)₄ Monodentate, TriphenylphosphineMild / High Selectivity Primary Choice. Best for simple aryl boronic acids. The steric bulk and moderate electron donation of PPh₃ slow down OA into the C-Br bond.Air sensitive. Requires strictly degassed solvents to prevent homocoupling.
Pd(dppf)Cl₂ Bidentate, FerrocenylModerate / Robust Secondary Choice. Use if the boronic acid is sterically hindered (ortho-substituted). The large bite angle facilitates transmetallation.Slightly higher risk of C2-coupling if temperature >80°C.
Pd₂(dba)₃ + XPhos Dialkylbiaryl phosphineHyper-Active AVOID. These ligands are designed to activate aryl chlorides/bromides. They will likely cause bis-arylation (C2 + C4) or loss of the C2-Br handle.High risk of "over-coupling" and desulfurization.
Pd(OAc)₂ + PCy₃ Electron-rich AlkylphosphineHigh AVOID. Electron-rich ligands accelerate OA into the C-Br bond, destroying selectivity.Poor selectivity.

Troubleshooting Guide (FAQ)

Issue 1: "I am seeing significant amounts of the bis-arylated product (C2, C4-diaryl)."

Diagnosis: Your catalytic system is too active, or the stoichiometry is loose.

  • Root Cause: Once the C4-I is consumed, the remaining active Pd(0) species is attacking the C2-Br.

  • Corrective Action:

    • Switch Ligands: If using SPhos, XPhos, or P(t-Bu)₃, stop immediately. Revert to Pd(PPh₃)₄ .

    • Stoichiometry Control: Reduce Boronic Acid to 0.95 equivalents . It is better to leave 5% starting material unreacted than to over-couple.

    • Temperature: Do not exceed 60–70°C. C-I insertion often proceeds at 40–50°C, whereas C-Br insertion typically requires >80°C.

Issue 2: "The C2-Bromine is disappearing, but I'm not getting arylation at C2. It's becoming C2-OH or C2-H."

Diagnosis: Competitive


 hydrolysis or Protodehalogenation.
  • Root Cause: The C2 position is electron-deficient (like a pyridine 2-position). Strong hydroxide bases (NaOH, KOH) will attack C2 directly, displacing Bromine with -OH (hydrolysis).

  • Corrective Action:

    • Change Base: Switch to a mild, non-nucleophilic base. Na₂CO₃ or K₂CO₃ are standard. Avoid Cs₂CO₃ (too soluble/active) and Hydroxides.

    • Solvent System: Ensure your solvent ratio (e.g., DME/Water) is not too water-heavy. A 4:1 ratio is ideal to keep the base solubility controlled.

Issue 3: "The reaction stalls at 50% conversion, even with C4-I remaining."

Diagnosis: Catalyst death or Iodine poisoning.

  • Root Cause: The iodide ions released during the reaction can coordinate to Pd, forming unreactive PdL₂I₂ species (poisoning), especially with monodentate ligands like PPh₃.

  • Corrective Action:

    • Solvent Degassing: Oxygen accelerates catalyst decomposition. Sparge solvents with Argon for 15 mins before adding the catalyst.

    • Add Silver Salt (Advanced): Adding 1.0 eq of Ag₂CO₃ can precipitate the iodide as AgI, keeping the catalyst active. Note: This is a last resort as Ag can sometimes promote C-H activation.

Standard Operating Procedure (SOP)

Protocol for Selective C4-Arylation targeting 4-aryl-2-bromo-1,3-benzothiazole.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.05 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, dissolved in min. water)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 v/v)

Workflow:

  • Setup: Charge a reaction vial with the Substrate, Boronic Acid, and Pd(PPh₃)₄. Cap with a septum.

  • Inertion: Evacuate and backfill with Argon (x3).

  • Solvent Addn: Inject degassed DME and the aqueous Na₂CO₃ solution via syringe.

  • Reaction: Heat to 60°C (oil bath). Stir vigorously.

  • Monitoring: Check TLC/LCMS at 2 hours.

    • Look for: Disappearance of Starting Material (SM).

    • Watch for: Appearance of Bis-product (lower Rf than product).

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. The C2-Br product is usually less polar than the bis-arylated byproduct.

Mechanistic Visualization

The following diagram illustrates the kinetic bifurcation point. The "Green Path" is the desired low-energy pathway (C-I insertion). The "Red Path" represents the high-energy side reactions (C-Br insertion or Nucleophilic attack) that must be suppressed by catalyst selection.

G Start Substrate: 2-Br-4-I-Benzothiazole OA_I Oxidative Addition (C4-I) FAST (Kinetic Product) Start->OA_I Pd(PPh3)4 / 60°C OA_Br Oxidative Addition (C2-Br) SLOW (Thermodynamic Risk) Start->OA_Br Pd-XPhos / >90°C SnAr Nucleophilic Attack (C2) (Base Dependent) Start->SnAr Strong Base (OH-) Pd0 Pd(0) Catalyst Pd0->OA_I Prod_Desired Target: 4-Aryl-2-Br-Benzothiazole OA_I->Prod_Desired Transmetallation & Red. Elimination Prod_Bis Impurity: 2,4-Diaryl-Benzothiazole OA_Br->Prod_Bis Prod_Hyd Impurity: 2-Hydroxy-Benzothiazole SnAr->Prod_Hyd Prod_Desired->Prod_Bis Over-reaction (Excess Boronic Acid)

Figure 1: Kinetic Selectivity Pathway. The green path represents the desired C4-I coupling. Red paths indicate selectivity failures due to harsh conditions or incorrect catalyst choice.

References

  • Selectivity in Polyhalogenated Heterocycles: Handy, S. T., & Zhang, Y. (2006). "Selectivity in the Suzuki coupling of polyhaloheterocycles." Chemical Communications, (3), 299–301. Demonstrates the general reactivity order (I > Br > Cl) in heterocyclic Suzuki couplings.

  • Benzothiazole Functionalization: Luo, Y., et al. (2012).[1][2] "Pd(II)-catalyzed ortho arylation of 2-arylbenzothiazoles with aryl iodides via benzothiazole-directed C-H activation." Journal of Organometallic Chemistry, 711, 62-67. Provides context on the stability and reactivity of the benzothiazole scaffold under Pd-catalysis.

  • General Suzuki Mechanism & Selectivity: Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. The authoritative review on mechanistic underpinnings, including oxidative addition rates of different halogens.

Sources

Safety Operating Guide

2-bromo-4-iodo-1,3-benzothiazole proper disposal procedures

[2][3][4]

Executive Summary & Waste Classification

Primary Directive: This compound must be classified and disposed of as Halogenated Organic Waste . Under no circumstances should it be commingled with non-halogenated solvents or disposed of via municipal wastewater (sewer).[1][2][3][4]

  • Physical State: Solid (Powder/Crystalline)[1][2][3][4]

  • RCRA Status (US): Not specifically P- or U-listed, but must be characterized as hazardous based on toxicity (D000 series potential) and halogen content.[1][2][3][4]

  • Disposal Method: High-Temperature Incineration (required for complete destruction of the benzothiazole ring and safe capture of acid gases HBr/HI).[1][2][3][4]

Critical Hazard Profile
PropertyHazard DescriptionOperational Implication
Acute Toxicity Toxic if swallowed/contact (Category 3/4 inferred).[5][2][3]Use double-gloving (Nitrile) and N95/P100 respiratory protection during weighing/transfer.[5][2][3][4]
Reactivity C2-Bromine Lability: The bromine at position 2 is susceptible to Nucleophilic Aromatic Substitution (

).[1][2][3][4]
DO NOT mix with strong bases (hydroxides, alkoxides) in the waste container; risk of exothermic reaction or formation of unknown derivatives.[1][3][4]
Environmental Halogenated Heterocycle.[1][2][3][4][6]High persistence potential.[1][2][3][4] Zero-discharge policy for drains.

Pre-Disposal Handling & Segregation

The presence of both Bromine and Iodine atoms on the benzothiazole scaffold necessitates strict segregation to prevent the formation of polyhalogenated byproducts during downstream incineration.[1][4]

A. Solid Waste (Pure Compound/Spoiled Reagent)[1][3][4][5]
  • Container: High-density polyethylene (HDPE) or glass jar with a PTFE-lined screw cap.[5][2][3][4]

  • Labeling: Must be labeled "Hazardous Waste - Toxic - Solid, Halogenated."[1][5][2][3][4]

  • Additives: None required. Do not add vermiculite directly inside the jar unless liquid residues are present.[1][2][3][4]

B. Solution Waste (Reaction Mixtures/Mother Liquors)

If the compound is dissolved in a solvent (e.g., DMSO, DMF, Dichloromethane):[1][3][4]

  • Solvent Compatibility Check: Ensure the solvent is compatible with the "Halogenated Waste" stream.[1][2][3][4]

  • pH Check: The waste solution should be neutral (pH 6-8).

    • Why? Acidic solutions containing iodide (

      
      ) can oxidize to free iodine (
      
      
      ), causing corrosion and toxic purple vapors.[1][2][3][4]
    • Action: If acidic, neutralize carefully with Sodium Bicarbonate (

      
      ) before adding to the waste carboy.[1][3][4]
      

Disposal Decision Workflow

The following logic gate ensures the material ends up in the correct destruction stream.

DisposalWorkflowStartWaste Material:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidDissolved in SolventStateCheck->LiquidSolidBinSolid Waste Container(Label: Toxic, Halogenated)Solid->SolidBinDouble BagExceptionCRITICAL EXCEPTION:Does solution contain strong Base?Liquid->ExceptionSolventCheckIs Solvent Halogenated?(e.g., DCM, Chloroform)HaloStreamHalogenated Solvent Carboy(Green Label)SolventCheck->HaloStreamYesSolventCheck->HaloStreamNo (Force Segregation)*NonHaloStreamNon-Halogenated Carboy(Red Label)Exception->SolventCheckNo / NeutralNeutralizeNeutralize with dilute Acid(Prevent SnAr reaction)Exception->NeutralizeYesNeutralize->SolventCheck

Figure 1: Decision tree for segregating this compound waste. Note that because the solute carries heavy halogens, the liquid mixture is often defaulted to the Halogenated stream regardless of the solvent to ensure proper incineration.[1]

Emergency Procedures (Spill Management)

In the event of a spill during transfer or disposal:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer), lab coat, and safety goggles.[1][3][4] If powder is airborne, use a respirator.[1][2][3][4]

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust).[1][2][3][4] Cover with a damp paper towel or use a HEPA vacuum dedicated to hazardous chemicals.[1][2][3][4]

    • Liquid Spill: Absorb with vermiculite or sand.[1][2][3][4] Do not use combustible materials (sawdust) if the solvent is flammable.[1][2][3][4]

  • Decontamination: Clean the surface with a soap/water solution.[1][2][3][4][7] Collect all cleanup materials (wipes, gloves) into the Halogenated Solid Waste container.[1][3][4]

Regulatory Compliance & Documentation

When filling out the waste tag/manifest for your facility's EHS (Environmental Health & Safety) department, use the following descriptors to ensure the incinerator facility accepts the drum:

  • Chemical Name: this compound[5][2][3]

  • Hazards: Toxic, Irritant.[1][3][4][7]

  • Constituents: Organobromine, Organoiodine.[1][3][4]

  • Waste Codes (EU/Global guidance):

    • 16 05 08*: Discarded organic chemicals consisting of or containing hazardous substances.[1][2][3][4]

    • 07 01 03*: Organic halogenated solvents, washing liquids, and mother liquors (if in solution).[1][3][4]

References

  • National Institutes of Health (PubChem). 2-Bromo-1,3-benzothiazole (Analogous Hazard Data).[1][5][2][3][4] PubChem Compound Summary.[1][2][3][4] Available at: [Link][1][2][3][4]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: Toxicity and Halogenated Organics.[1][2][3][4] RCRA Regulations Title 40 CFR Part 261.[1][2][3][4] Available at: [Link]

Personal protective equipment for handling 2-bromo-4-iodo-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Teams, Medicinal Chemistry Units From: Senior Application Scientist, Safety & Compliance Division Subject: Risk Mitigation and PPE Strategy for Halogenated Benzothiazole Scaffolds

Executive Summary & Chemical Context

2-Bromo-4-iodo-1,3-benzothiazole is a high-value heterocyclic scaffold, critical for structure-activity relationship (SAR) studies due to its orthogonal reactivity (C2-Br and C4-I susceptible to differential cross-coupling). However, the very features that make it valuable—high electrophilicity and halogen lability—render it a significant biological hazard.

The Core Danger: This molecule is not just an irritant; it is a potential alkylating agent . The electrophilic carbon centers (C2, C4) can form covalent bonds with biological nucleophiles (proteins/DNA), posing risks of sensitization and cumulative toxicity. Furthermore, its solubility profile often necessitates the use of polar aprotic solvents (DMSO, DMF), which act as permeation enhancers, carrying the toxic payload through standard glove barriers.

This guide moves beyond generic MSDS advice to provide a field-validated operational framework.

Hazard Characterization (The "Why" Behind the Protocol)

We apply the Precautionary Principle for this specific di-halogenated entity. While specific toxicological data may be sparse, we extrapolate from the benzothiazole class and halogenated aromatics.

Hazard ClassLikely GHS CodeMechanistic Risk
Acute Toxicity (Dermal/Oral) H301, H311 High. Benzothiazoles are rapidly absorbed. Halogens increase lipophilicity, aiding dermal penetration.
Skin/Eye Irritation H315, H319 Moderate to Severe. Hydrolysis of the C-Br/C-I bonds on moist mucosal surfaces can generate hydrohalic acids (HBr/HI).
Sensitization H317 High.[1] Electrophilic attack on skin proteins (haptenization) can trigger T-cell mediated allergic responses.
Target Organ Toxicity H373 Potential cumulative liver/kidney stress due to metabolic dehalogenation burdens.

The PPE Matrix: A Self-Validating System

Do not rely on single-barrier protection.[2] The following matrix is designed to defeat both the solid particulate (inhalation/dust) and the solution-phase (permeation) risks.

Personal Protective Equipment Specifications
Protection ZoneStandard ProtocolEnhanced Protocol (Solution Phase/Spill)Technical Rationale
Hand Protection Double Nitrile (min 5 mil outer, 4 mil inner).Laminate (Silver Shield) liner under Nitrile outer.Nitrile degrades in DCM/DMF (common solvents for this compound). Laminate provides broad chemical resistance; outer nitrile provides grip.
Eye/Face Safety Glasses with side shields (ANSI Z87.1).Unvented Chemical Goggles + Face Shield.Powder is fine and electrostatic. Unvented goggles prevent dust entry; glasses allow particulate migration around the lens.
Respiratory Fume Hood (Face velocity: 100 fpm).P100 Half-Mask or PAPR .Required if weighing outside a hood (never recommended) or during spill cleanup outside containment.
Body Lab Coat (Polyester/Cotton) + Tyvek Sleeves.Tyvek Coverall (Type 5/6).Wrist gaps are the most common exposure point. Tyvek sleeves seal the glove-to-coat interface.
Glove Selection Logic (Visualization)

The following diagram illustrates the decision logic for hand protection based on the state of matter and carrier solvent.

PPE_Selection Start Start: Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution Phase State->Liquid Action_Solid Standard: Double Nitrile (Change every 60 mins) Solid->Action_Solid Dust Risk Solvent Carrier Solvent? Liquid->Solvent Benign Alcohol / Water / Ether Solvent->Benign Aggressive DCM / DMF / DMSO Solvent->Aggressive Action_Benign Standard: Double Nitrile (Change immediately upon splash) Benign->Action_Benign Action_Aggressive CRITICAL: Laminate Liner (Silver Shield) + Nitrile Outer Glove Aggressive->Action_Aggressive Permeation Risk

Figure 1: Glove selection workflow based on physical state and solvent carrier. Note the escalation to laminate liners for aggressive solvents.

Operational Protocols: Step-by-Step

Phase 1: Weighing & Transfer (Highest Inhalation Risk)

The compound is a solid. Static electricity can cause "jumping" of particles.

  • Engineering Control: Utilize a Static Control Ionizer bar inside the balance enclosure.

  • Technique: Do not use a spatula directly from the stock bottle. Pour a small amount into a secondary weigh boat, then transfer. This prevents cross-contamination of the source.

  • Hygiene: Wipe the exterior of the stock bottle with a surfactant-dampened wipe (not pure organic solvent, which spreads the residue) before returning to storage.

Phase 2: Solubilization & Reaction (Highest Dermal Risk)

Once in solution, the risk of skin absorption increases exponentially.

  • Solvent Choice: If using DMSO or DMF, assume the glove barrier is compromised within <15 minutes for standard nitrile.

  • The "Dirty Hand" Rule: Designate one hand as "dirty" (handles the flask/syringe) and one as "clean" (handles the hood sash/notebook).

  • Cannula Transfer: Avoid open pouring. Use positive pressure cannula transfer or gas-tight syringes for moving solutions to prevent aerosols.

Phase 3: Waste Disposal

Improper disposal is a regulatory violation and a safety hazard.

  • Segregation: Classify as Halogenated Organic Waste .

  • No Oxidizers: Do not mix with strong oxidizing acids (Nitric/Chromic) in the waste stream; this can liberate free Bromine/Iodine gas.

  • Quenching: If the reaction mixture contains residual reactive species, quench with mild aqueous thiosulfate before disposal to neutralize active halogens.

Emergency Response: Spills & Exposure[3][4][5]

In the event of a breach, immediate action is required.[3][4] This flowchart dictates the response.

Emergency_Response Event Exposure / Spill Event Type Type of Exposure? Event->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Benchtop Spill Type->Spill Action_Skin 1. Remove Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use Ethanol (Enhances absorption) Skin->Action_Skin Action_Eye 1. Eye Wash Station (15 min) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->Action_Eye Action_Spill 1. Evacuate Area 2. Don P100 Mask + Double Gloves 3. Absorb with Vermiculite 4. Dispose as Haz Waste Spill->Action_Spill

Figure 2: Emergency response logic.[1][2][5][3] Note the specific prohibition of ethanol for skin washing.

References

  • PubChem. (n.d.). Benzothiazole Compound Summary. National Library of Medicine. Retrieved February 13, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Clothing. United States Department of Labor. Retrieved February 13, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Benzothiazole derivatives. Retrieved February 13, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.